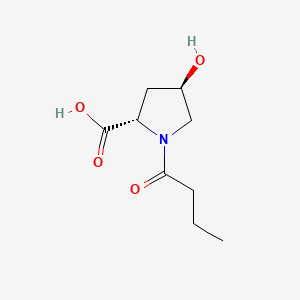

trans-4-Hydroxy-1-(1-oxobutyl)-L-proline

Description

Properties

CAS No. |

85482-86-6 |

|---|---|

Molecular Formula |

C9H15NO4 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(2S,4R)-1-butanoyl-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO4/c1-2-3-8(12)10-5-6(11)4-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |

InChI Key |

POHGHGLKBPAVNJ-RQJHMYQMSA-N |

Isomeric SMILES |

CCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |

Canonical SMILES |

CCCC(=O)N1CC(CC1C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches to N-Acylated Hydroxyproline (B1673980) Derivatives

The chemical synthesis of N-acylated hydroxyproline derivatives, including trans-4-Hydroxy-1-(1-oxobutyl)-L-proline, involves a series of carefully orchestrated steps that typically include N-acylation of the proline scaffold, stereoselective hydroxylation to introduce the hydroxyl group at the C4 position, and various functional group manipulations.

N-Acylation Strategies for Proline Scaffolds

N-acylation is a fundamental transformation in the synthesis of the target molecule, introducing the butanoyl group onto the nitrogen atom of the proline ring. A common strategy for the N-acylation of amino acids like hydroxyproline involves the use of an acylating agent in the presence of a base. For instance, the synthesis of the closely related compound, N-acetyl-4-hydroxy-L-proline (Oxaceprol), is achieved by reacting L-Hydroxyproline with acetic anhydride (B1165640). prepchem.comchemicalbook.com A similar approach can be extrapolated for the synthesis of this compound, where butyric anhydride or butanoyl chloride would serve as the acylating agent.

The reaction is typically carried out in an aqueous medium or a mixed solvent system. A base, such as pyridine, is often employed to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the proline nitrogen on the acylating agent. prepchem.com The reaction conditions, including temperature and stoichiometry, are critical to ensure selective N-acylation without significant side reactions, such as O-acylation of the hydroxyl group.

Stereoselective Hydroxylation for trans-4-Hydroxy-L-proline Precursors

The stereochemistry of the hydroxyl group at the C4 position is crucial for the biological activity of many hydroxyproline derivatives. The trans configuration is the most common and often the desired isomer. While the direct stereoselective hydroxylation of proline can be challenging to achieve with high selectivity through purely chemical means, enzymatic methods are often preferred for their exquisite control over stereochemistry. However, chemical strategies have been developed. These methods often involve the use of chiral auxiliaries or catalysts to direct the hydroxylation to the desired face of the proline ring.

Multistep Reaction Sequences and Functional Group Manipulations

Throughout such a multistep synthesis, careful management of protecting groups is essential to prevent unwanted side reactions. creative-peptides.comjocpr.com For instance, the carboxylic acid is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent its reaction during the N-acylation step. The hydroxyl group may also require protection, for example as a silyl (B83357) ether or an acetal, depending on the reaction conditions employed in subsequent steps. nih.govhighfine.com The choice of protecting groups is dictated by their stability under the reaction conditions of the subsequent steps and the ease of their selective removal at the appropriate stage of the synthesis. creative-peptides.comjocpr.com

Biocatalytic and Biotechnological Production Strategies for trans-4-Hydroxy-L-proline

Biocatalytic and biotechnological approaches offer a green and efficient alternative to chemical synthesis for the production of trans-4-hydroxy-L-proline, the direct precursor to this compound. These methods utilize microorganisms or isolated enzymes to catalyze the stereospecific hydroxylation of L-proline.

Microbial Fermentation and Bioconversion Processes

The microbial production of trans-4-hydroxy-L-proline has been successfully demonstrated using genetically engineered strains of bacteria, primarily Escherichia coli and Corynebacterium glutamicum. highfine.commedchemexpress.com These microorganisms are engineered to overexpress a key enzyme, proline 4-hydroxylase (P4H), which catalyzes the conversion of L-proline to trans-4-hydroxy-L-proline. medchemexpress.com

The fermentation process typically involves cultivating the recombinant microbial cells in a nutrient-rich medium containing a carbon source (like glucose), a nitrogen source, and essential minerals. L-proline can be added to the culture medium as a precursor, or the host strain can be further engineered to produce L-proline endogenously from the carbon source. medchemexpress.comacs.org Optimization of fermentation parameters such as temperature, pH, and dissolved oxygen levels is crucial for maximizing the yield and productivity of trans-4-hydroxy-L-proline.

| Recombinant Host | Key Gene Expressed | Precursor | Titer (g/L) | Yield (g/g) | Reference |

| Escherichia coli | Proline 4-hydroxylase | L-proline | 41 | 0.87 (from L-proline) | pku.edu.cnnih.gov |

| Escherichia coli | Proline 4-hydroxylase | Glucose | 54.8 | 0.236 (from glucose) | acs.org |

| Corynebacterium glutamicum | Proline 4-hydroxylase | Glucose | 21.72 | Not Reported | medchemexpress.com |

| Escherichia coli | Proline 4-hydroxylase | Glucose | 8.80 | Not Reported | highfine.com |

Enzymatic Proline Hydroxylation Systems

In addition to whole-cell fermentation, in vitro enzymatic systems using purified proline 4-hydroxylases have been developed for the production of trans-4-hydroxy-L-proline. chemicalbook.com These enzymes are typically non-heme iron(II) and α-ketoglutarate-dependent dioxygenases. acs.org The enzymatic reaction requires L-proline, α-ketoglutarate, ferrous ions (Fe²⁺), and molecular oxygen as substrates and cofactors.

The use of purified enzymes offers several advantages, including high specificity, milder reaction conditions, and the potential for higher product purity. Proline 4-hydroxylases from various microbial sources, such as Dactylosporangium sp. chemicalbook.comnih.govnih.govdrugfuture.com and Streptomyces sp., have been characterized and utilized for this purpose. Optimization of the enzymatic reaction conditions, including enzyme and substrate concentrations, pH, and temperature, is critical for achieving high conversion rates and product yields. For example, a proline 4-hydroxylase from Dactylosporangium sp. expressed in E. coli achieved a trans-4-hydroxy-L-proline titer of 99.9 g/L with a conversion rate of 99.9%. chemicalbook.com

| Enzyme Source | Host Organism | Optimal pH | Optimal Temperature (°C) | Product Titer (g/L) | Conversion Rate (%) | Reference |

| Dactylosporangium sp. RH1 | Escherichia coli | 6.5 | 35 | 99.9 | 99.9 | chemicalbook.com |

| Dactylosporangium sp. | Escherichia coli | 6.0-7.0 | 30-40 | 41 | 87 | nih.govdrugfuture.com |

Metabolic Engineering of Host Organisms for Enhanced Biosynthesis

The industrial production of trans-4-hydroxy-L-proline, a crucial chiral building block, has traditionally relied on the acid hydrolysis of collagen. nih.gov This method is associated with significant drawbacks, including low productivity, complex processing, and severe environmental pollution. nih.govresearchgate.net Consequently, microbial fermentation using metabolically engineered host organisms has emerged as a promising and more sustainable alternative. nih.govscispace.com Significant research has focused on tailoring the metabolism of host organisms, primarily Escherichia coli, to create efficient microbial cell factories for the high-level production of trans-4-hydroxy-L-proline from simple carbon sources like glucose. mdpi.comnih.govnih.gov

The core strategy for the biosynthesis of trans-4-hydroxy-L-proline in engineered microbes involves the heterologous expression of a proline 4-hydroxylase (P4H), an enzyme that catalyzes the stereospecific conversion of L-proline. nih.govresearchgate.net These enzymes are α-ketoglutarate-dependent dioxygenases, requiring L-proline, α-ketoglutarate (α-KG), oxygen, and a ferrous iron (Fe²⁺) cofactor for their catalytic activity. scispace.comnih.gov Therefore, metabolic engineering efforts are directed not only at expressing a highly active P4H but also at optimizing the intracellular supply of its precursors and cofactors.

Key metabolic engineering strategies include:

Enhancing Precursor Supply: Increasing the intracellular pools of both L-proline and α-ketoglutarate is critical. L-proline availability is often boosted by engineering its biosynthetic pathway and eliminating degradation pathways. nih.govnih.gov For instance, deleting the putA gene, which encodes for proline dehydrogenase that catabolizes proline to glutamate (B1630785), is a common and effective strategy to increase L-proline accumulation. nih.govresearchgate.net Similarly, the supply of the co-substrate α-KG is enhanced by manipulating the tricarboxylic acid (TCA) cycle. Deleting the sucCD genes, which encode succinyl-CoA synthetase, redirects carbon flux from α-KG towards its accumulation, thereby improving P4H activity. nih.govresearchgate.net

Expression and Optimization of Proline 4-Hydroxylases (P4H): The choice and expression level of the P4H enzyme are paramount. Researchers have screened P4H enzymes from various sources to identify those with high catalytic activity. researchgate.net For example, the P4H from Dactylosporangium sp. (DsP4H or DaP4H) is frequently used due to its high efficiency. nih.govresearchgate.net Codon optimization of the P4H gene is also employed to ensure high-level expression in the host organism, such as E. coli. nih.govscispace.com

Improving Cofactor Availability: The hydroxylation reaction requires molecular oxygen. To overcome oxygen limitations, especially in high-density fermentations, strategies such as expressing heterologous hemoglobin (e.g., VHb from Vitreoscilla) have been successfully implemented to improve oxygen transfer within the cells. researchgate.net Continuous feeding of Fe²⁺ during fermentation can also be used to ensure the cofactor for P4H is not limiting. nih.gov

Systems Metabolic Engineering: An integrated approach combines the above strategies with global metabolic rearrangements. This includes introducing novel pathways, such as the non-oxidative glycolysis (NOG) pathway, to redirect carbon flux towards key precursors like acetyl-CoA, and enhancing the supply of reducing power (NADPH) to support biosynthetic pathways. nih.gov Furthermore, dynamic regulation of gene expression using tools like quorum-sensing circuits can balance pathway flux, preventing the accumulation of inhibitory intermediates and maximizing the final product titer. nih.gov

Through these concerted engineering efforts, researchers have achieved significant improvements in the production of trans-4-hydroxy-L-proline. Titers have been increased from initial milligram-per-liter levels to nearly 90 g/L in optimized fed-batch fermentation processes, demonstrating the power of metabolic engineering to develop commercially viable biosynthetic routes. mdpi.comnih.gov

Detailed Research Findings on Engineered E. coli Strains

The following table summarizes the key genetic modifications and resulting production metrics for several engineered E. coli strains developed for enhanced trans-4-hydroxy-L-proline production.

| Engineered Strain | Key Genetic Modifications | Titer (g/L) | Yield/Productivity | Reference |

|---|---|---|---|---|

| HYP-10 | Released feedback inhibition; Expressed codon-optimized DaP4H; Disrupted branching pathways; Introduced Non-Oxidative Glycolysis (NOG) pathway; Enhanced NADPH supply. | 89.4 | 0.34 g/g glucose | nih.gov |

| Engineered E. coli | Rationally designed L-proline hydroxylase; Deletion of putA, proP, putP, aceA; proB mutation; Tunable quorum-sensing circuit. | 54.8 | 0.91 g/L/h (approx.) | nih.gov |

| E. coli ΔsucCDΔputA-VHb(L)-DsP4H | Overexpression of DsP4H; Deletion of sucCD (TCA cycle); Deletion of putA (proline degradation); Expression of Vitreoscilla hemoglobin (VHb). | 49.8 | 1.38 g/L/h | researchgate.net |

| E. coli ΔsucCD | Deletion of sucC and sucD genes to increase α-ketoglutarate availability. | 30.6 | Not Reported | nih.gov |

| T7E/pRSFDuet1-p4h-GltS-proBA | Expression of P4H and proline biosynthesis genes (proBA); Addition of glutamate permease gene (gltS). | 2.15 | Not Reported | mdpi.com |

Impact of Precursor Supply on trans-4-hydroxy-L-proline Production

This table details the effect of specific genetic modifications aimed at increasing the supply of the key precursors, L-proline and α-ketoglutarate.

| Target | Genetic Modification | Strategy | Observed Effect on Production | Reference |

|---|---|---|---|---|

| L-proline | Deletion of putA gene | Block the primary L-proline degradation pathway. | Significant increase in L-proline accumulation and subsequent conversion to the final product. | nih.govresearchgate.net |

| α-ketoglutarate | Deletion of sucCD genes | Rewire the TCA cycle to prevent α-ketoglutarate conversion to succinyl-CoA. | A 139.1% increase in titer (up to 30.6 g/L) was achieved without external α-KG addition. | nih.govresearchgate.net |

| L-proline | Mutation of proB gene | Release feedback inhibition of an early enzyme in the L-proline biosynthesis pathway. | Contributed to increased carbon flux towards L-proline. | nih.gov |

| Glutamate | Overexpression of gltS gene (glutamate permease) | Enhance uptake of exogenous glutamate, a precursor to L-proline. | Increased final product yield by approximately 1.2-fold with glutamate addition. | mdpi.com |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Methodologies

Chromatography is fundamental to the isolation and purity assessment of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques employed, offering high resolution and sensitivity.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the analysis of this compound. bmrb.io This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For this specific compound, a simple isocratic method has been shown to be effective. bmrb.io

The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid additive to control the ionization state of the carboxylic acid group and improve peak shape. bmrb.io Phosphoric acid is a common choice for UV detection; however, for applications where the HPLC is coupled to a mass spectrometer (MS), a volatile acid like formic acid is substituted to ensure compatibility with the MS interface. bmrb.io This method is scalable and can be adapted for preparative separation to isolate impurities. bmrb.io

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Newcrom R1 | bmrb.io |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | bmrb.io |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid | bmrb.io |

| Application | Purity assessment, separation, and pharmacokinetics | bmrb.io |

For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) is an advantageous alternative. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC columns. This results in significantly higher efficiency, resolution, and speed. The established RP-HPLC method for this compound can be readily transferred to a UPLC system by using columns with smaller particles, such as 3 µm, to achieve faster analytical run times without compromising separation quality. bmrb.io The higher pressure tolerance of UPLC systems allows for faster flow rates, reducing analysis time from minutes to seconds in some cases, which is highly beneficial for high-throughput screening applications.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of this compound. When coupled with liquid chromatography, it provides a powerful platform for sensitive and selective analysis.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is the premier technique for analyzing polar, non-volatile compounds like this compound. After separation by LC, the analyte enters the electrospray ionization (ESI) source, where it is converted into gas-phase ions. ESI is a soft ionization technique that typically produces intact molecular ions, most commonly the protonated molecule [M+H]⁺ in positive ion mode.

Given the molecular formula of this compound, C₉H₁₅NO₄, the calculated monoisotopic mass is 201.1001 Da. In an LC-ESI-MS analysis, one would expect to observe a prominent ion at an m/z (mass-to-charge ratio) of 202.1074, corresponding to the [M+H]⁺ species. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 224.0895) or the potassium adduct [M+K]⁺ (m/z 240.0634), may also be detected. This accurate mass measurement provides strong evidence for the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. chemicalbook.com In an MS/MS experiment, the [M+H]⁺ ion (m/z 202.1) of this compound is isolated in the first stage of the mass spectrometer (MS1). researchgate.net This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. chemicalbook.com These fragments are analyzed in the second stage of the mass spectrometer (MS2). researchgate.net

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Structural Origin |

|---|---|---|---|

| 202.1 ([M+H]⁺) | 146.05 | C₄H₈ (Butene) | McLafferty rearrangement and loss of the alkyl chain |

| 202.1 ([M+H]⁺) | 132.06 | C₄H₆O (Keten) | Cleavage of the N-acyl bond |

| 132.06 | 86.06 | HCOOH (Formic Acid) | Loss of the carboxylic acid group from the proline ring |

| 132.06 | 68.05 | H₂O + HCOOH (Water + Formic Acid) | Further fragmentation of the proline ring |

Spectroscopic Methods for Conformational and Configurational Analysis

While chromatographic and mass spectrometric methods confirm identity and purity, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are required for the complete and unambiguous elucidation of the molecule's three-dimensional structure, including its conformation and configuration.

Detailed, publicly available experimental spectra (e.g., ¹H NMR, ¹³C NMR) for this compound are not widely reported in the literature. However, the expected spectral characteristics can be predicted based on the compound's molecular structure.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the protons of the butanoyl group (triplet for the terminal methyl, multiplet for the two methylene (B1212753) groups) and complex, overlapping multiplets for the seven protons on the pyrrolidine (B122466) ring. The presence of the acyl group on the nitrogen atom would cause a significant downfield shift of the proton at the C2 position compared to unsubstituted hydroxyproline (B1673980). The protons at C2, C4, and C5 would show characteristic splitting patterns (diastereotopic protons) that could be used to confirm the trans configuration of the hydroxyl group relative to the carboxyl group.

¹³C NMR Spectroscopy : The carbon NMR spectrum would be expected to display nine distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbons of the butanoyl group and the carboxylic acid would resonate at the downfield end of the spectrum (~170-180 ppm). The carbons of the pyrrolidine ring would appear in the aliphatic region, with their specific chemical shifts influenced by the attached hydroxyl, nitrogen, and carboxyl groups.

These spectroscopic methods, when applied, would provide definitive confirmation of the compound's covalent structure and stereochemistry.

Applications in the Synthesis of Functional Molecules

Utilization as a Chiral Synthon in Complex Molecule Assembly

The fixed stereochemistry of trans-4-hydroxy-L-proline is exploited by synthetic chemists to build complex molecules with precise three-dimensional arrangements. This avoids the need for complex stereoselective steps or the separation of stereoisomers in later stages of a synthesis.

Trans-4-hydroxy-L-proline serves as a crucial starting material for the synthesis of neuroexcitatory kainoids. nih.govsigmaaldrich.com Kainoids are a class of nonproteinogenic amino acids, with kainic acid being a potent agonist for a specific class of ionotropic glutamate (B1630785) receptors, now known as kainate receptors. The pyrrolidine (B122466) ring of hydroxyproline (B1673980) provides the core scaffold for these molecules, and its stereocenters dictate the final stereochemistry of the kainoid product, which is critical for its biological activity. nih.gov

The proline scaffold is a cornerstone in the design of Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of drugs used to treat hypertension and heart failure. researchgate.net The rigid structure of the proline ring helps to correctly orient the functional groups that interact with the active site of the ACE enzyme. While early and prominent ACE inhibitors like Captopril and Enalaprilat are based on L-proline, functionalized derivatives such as trans-4-hydroxy-L-proline are valuable for developing new generations of inhibitors. nih.govresearchgate.netwikipedia.org The hydroxyl group at the 4-position provides a handle for introducing further structural diversity, potentially leading to improved binding affinity, selectivity, or pharmacokinetic properties.

Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesis of these complex molecules often relies on chiral building blocks to establish the correct stereochemistry of the carbapenem (B1253116) core. Trans-4-hydroxy-L-proline is utilized as a versatile chiral precursor in the synthesis of various carbapenem antibiotics, including imipenem (B608078) and meropenem. nih.govnih.gov The stereocenters of the hydroxyproline are transferred to the final antibiotic structure, ensuring the correct spatial orientation required for potent antibacterial activity.

Table 1: Summary of Synthetic Applications

| Target Molecule Class | Role of trans-4-Hydroxy-L-proline | Key Research Finding |

|---|---|---|

| Neuroexcitatory Kainoids | Provides the core chiral pyrrolidine scaffold. | The stereochemistry of hydroxyproline is essential for the neuroexcitatory activity of the final kainoid product. sigmaaldrich.comnih.gov |

| Antifungal Echinocandins | Serves as a direct structural component of the cyclic peptide. | It is a naturally occurring amino acid in pneumocandins, incorporated by nonribosomal peptide synthetases. nih.govnih.gov |

| ACE Inhibitors | The proline ring acts as a rigid scaffold for active site binding. | The hydroxyl group offers a point for modification to enhance inhibitor potency and properties. nih.gov |

| Carbapenem Antibiotics | Functions as a chiral building block for the antibiotic core. | The inherent stereochemistry is transferred to the final product, which is crucial for its antibacterial action. nih.govnih.gov |

Integration into Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability or oral bioavailability. The unique conformational properties of proline and its derivatives make them highly valuable in this field.

The incorporation of proline residues into a peptide chain introduces significant conformational constraints. sigmaaldrich.com The cyclic nature of the side chain restricts the possible values of the phi (φ) backbone dihedral angle, often inducing kinks or turns in the peptide structure. nih.gov Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, with a relatively small energy difference between the two states. This cis-trans isomerization is a key factor in protein folding and function. sigmaaldrich.com

The substitution at the 4-position of the proline ring, as in trans-4-hydroxy-L-proline, further influences these conformational preferences. Studies on dipeptides containing 4(R)-hydroxy-L-proline have shown that the electron-withdrawing hydroxy group can alter the puckering of the pyrrolidine ring and increase the relative stability of the trans conformation. nih.gov This allows for fine-tuning of a peptide's three-dimensional structure, which is critical for its interaction with biological targets. By strategically placing hydroxyproline derivatives into peptide analogs, researchers can control the local conformation and stabilize specific secondary structures like β-turns or polyproline II helices, thereby designing peptidomimetics with tailored biological activities. nih.gov

Strategies for Modulating Proteolytic Stability of Derivatives

The inherent resistance of proline-containing peptides to enzymatic degradation is a well-established principle in biochemistry. The unique cyclic structure of the proline residue imparts significant conformational rigidity to the peptide backbone, making it a less favorable substrate for many proteases. This principle, often termed the "proline concept," is a foundational strategy for enhancing the stability of peptides. Building upon this, derivatives of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline can be further engineered to modulate their stability against proteolytic enzymes through several key strategies, including modifications to the proline ring and the N-acyl group.

Impact of Ring Substitution and Conformation

Research on antimicrobial peptides (AMPs) has provided direct evidence for this stabilizing effect. In a study involving the proline-rich AMP drosocin, strategic substitution of proline residues with trans-4-hydroxy-L-proline (tHyp) resulted in a marked increase in stability. Analogs containing tHyp were found to be four to eight times more stable in mouse serum compared to the unmodified version, without compromising their antibacterial activity. This enhancement is attributed to the increased conformational stability conferred by the hydroxyproline residues, which hinders the approach and action of serum proteases.

The stereochemistry of the substitution is crucial; for instance, while (4R)-hydroxyproline is known to stabilize collagen triple helices, certain other diastereomers can be destabilizing, precluding the formation of stable structures. This highlights the importance of precise stereochemical control in the design of stable derivatives.

Influence of N-Acylation and Steric Hindrance

The N-terminus of peptides is often a primary site for proteolytic attack. Chemical modification of this terminus is a common and effective strategy to block the action of exopeptidases. The N-acylation of the proline nitrogen, as in this compound, serves this protective function. The "1-oxobutyl" (butyryl) group provides a cap that prevents recognition by aminopeptidases.

The nature of the N-acyl group itself plays a role in stability through steric hindrance. The size, hydrophobicity, and conformation of the acyl chain can physically obstruct the active site of proteases, thereby reducing the rate of cleavage.

N-Alkylation: N-methylation is a widely recognized method for increasing protease resistance. However, the effect of larger alkyl groups is not always straightforward. Studies on a series of N-substituted peptides showed that while N-methylation significantly slowed proteolysis, increasing the steric bulk and hydrophobicity with larger groups (ethyl, phenyl) unexpectedly led to a decrease in the proteolytic half-life against the elastase enzyme. This suggests an optimal balance of steric hindrance and hydrophobicity is required, and that excessive bulk can sometimes be counterproductive, potentially altering the peptide's conformation in a way that exposes other cleavage sites.

Steric Accessibility: The principle of steric hindrance is a general one. Factors that reduce the accessibility of the peptide backbone to proteases, such as glycosylation or the introduction of bulky side chains, are known to enhance proteolytic resistance. The N-acyl group on a hydroxyproline derivative contributes to this effect, shielding the adjacent peptide bond.

The table below summarizes research findings on how specific modifications to proline-containing peptides affect their stability.

| Peptide/Derivative | Modification | Protease/System | Observed Effect on Stability |

| Drosocin (antimicrobial peptide) | Substitution of Proline with trans-4-hydroxy-L-proline | Mouse Serum | 4 to 8-fold increase in stability |

| Pentapeptide (Alanine-based) | N-methylation of Alanine | Elastase | 3-fold increase in proteolytic half-life |

| Pentapeptide (Alanine-based) | N-ethylation of Alanine | Elastase | Decrease in proteolytic half-life compared to N-methylated version |

These findings underscore that while the core structure of hydroxyproline provides a robust platform for proteolytic resistance, further modulation is achievable through strategic derivatization. Both ring substitutions that influence backbone conformation and N-acyl groups that provide steric shielding are effective tools for fine-tuning the stability of functional molecules derived from this compound.

Biochemical Interactions and Metabolic Pathways

Substrate Recognition and Enzyme Interactions

The recognition of proline and its analogs by enzymes is a highly specific process, crucial for their roles in various metabolic pathways. The addition of an N-acyl group, such as the 1-oxobutyl group, can significantly influence these interactions.

Prolyl 4-hydroxylases (P4Hs) are key enzymes that catalyze the post-translational hydroxylation of proline residues within protein chains, a critical modification for the stability of collagen and other proteins. nih.gov These enzymes are part of the non-heme iron(II), α-ketoglutarate-dependent dioxygenase family and require molecular oxygen, α-ketoglutarate, and iron(II) for their activity. nih.gov The substrate specificity of P4Hs is stringent, typically recognizing proline residues within a specific peptide sequence, most commonly X-Pro-Gly. nih.gov

While P4Hs act on proline residues within a peptide, the interaction of free or N-acylated proline derivatives with these enzymes is primarily in the context of inhibition. Various proline analogs have been synthesized and tested as potential inhibitors of prolyl-4-hydroxylase. nih.gov For instance, peptides containing proline analogs can act as competitive inhibitors. mdpi.com The presence of an N-acyl group on trans-4-hydroxy-L-proline would likely prevent it from being a substrate for hydroxylation, as the enzyme's active site is tailored to recognize the proline residue within a polypeptide chain. However, N-acylated derivatives could potentially act as inhibitors, although specific inhibitory activity for trans-4-Hydroxy-1-(1-oxobutyl)-L-proline has not been extensively documented. The development of specific inhibitors for P4Hs is an active area of research due to their role in conditions like fibrosis and hypoxia response. researchgate.netnih.gov

In the realm of microbial metabolism, particularly within the human gut, the enzyme 4-hydroxyproline (B1632879) dehydratase (HypD) plays a pivotal role in the breakdown of trans-4-hydroxy-L-proline. nih.gov HypD is a glycyl radical enzyme (GRE) that catalyzes the dehydration of trans-4-hydroxy-L-proline to Δ¹-pyrroline-5-carboxylate (P5C). nih.govillinois.edu This reaction is the first step in the anaerobic metabolism of hydroxyproline (B1673980) by a diverse range of gut anaerobes. nih.gov

The substrate specificity of HypD has been shown to be highly selective for the trans-4-hydroxy-L-proline stereoisomer. nih.gov The presence of a 1-oxobutyl group at the nitrogen atom of the pyrrolidine (B122466) ring would likely alter the substrate's ability to bind to the active site of HypD. While direct studies on the interaction of N-acylated hydroxyproline with HypD are scarce, it is plausible that the bulky acyl group could sterically hinder the substrate from fitting into the enzyme's active site, potentially making this compound a poor substrate or even an inhibitor of this enzyme. Further research is needed to elucidate the precise nature of this interaction.

Another pathway for hydroxyproline catabolism has been identified involving a different glycyl radical enzyme, trans-4-hydroxy-D-proline C-N-lyase (HplG), which acts on a different stereoisomer of hydroxyproline. asm.org This highlights the diversity of enzymatic strategies for hydroxyproline degradation in anaerobic environments.

Role in Microbial Metabolism and Nutrient Cycling

Hydroxyproline is an abundant amino acid in host environments, primarily derived from the breakdown of collagen. nih.gov This makes it a significant nutrient source for the gut microbiota, influencing the composition and metabolic activity of this complex microbial community.

Several species of gut bacteria, including the opportunistic pathogen Clostridioides difficile, can utilize trans-4-hydroxy-L-proline as a nutrient source. nih.govnih.gov In C. difficile, the catabolism of hydroxyproline is linked to its energy metabolism through Stickland fermentation, a process where pairs of amino acids are fermented. nih.govcore.ac.uk The product of HypD activity, P5C, can be further metabolized to proline, which then serves as an electron acceptor in the Stickland reaction. nih.gov

The ability to utilize hydroxyproline can provide a competitive advantage to bacteria in the gut. For C. difficile, this metabolic capability is thought to contribute to its colonization and pathogenesis. nih.gov The metabolism of N-acylated derivatives like this compound by gut microbiota has not been specifically detailed. However, some bacteria do possess acylases that can cleave N-acyl groups from amino acids, which would release the parent amino acid for further metabolism. microbiojournal.com

The metabolic fate of hydroxyproline varies among different microorganisms. Aerobic bacteria, such as some species of Pseudomonas, utilize a different pathway for hydroxyproline degradation that involves its conversion to α-ketoglutarate. nih.gov This pathway provides both carbon and nitrogen for the bacteria.

Table 1: Microbial Enzymes in Hydroxyproline Metabolism

| Enzyme | Organism(s) | Reaction Catalyzed | Metabolic Pathway |

|---|---|---|---|

| 4-Hydroxyproline Dehydratase (HypD) | Clostridioides difficile and other gut anaerobes | trans-4-hydroxy-L-proline → Δ¹-pyrroline-5-carboxylate (P5C) | Anaerobic hydroxyproline catabolism |

Cellular Uptake and Transport Mechanisms of Proline Derivatives

The entry of amino acids and their derivatives into cells is mediated by a variety of transport proteins embedded in the cell membrane. These transporters exhibit varying degrees of substrate specificity and can be either energy-dependent or function via facilitated diffusion.

The transport of proline and its derivatives has been studied in various organisms, from bacteria to mammals. In bacteria like Escherichia coli, several transport systems with different affinities for proline have been identified. nih.gov In mammalian cells, the uptake of proline is also mediated by multiple transporters. frontiersin.org

Specific transporters for N-acylated amino acids have been less characterized. The addition of the lipophilic 1-oxobutyl group to trans-4-hydroxy-L-proline would significantly alter its physicochemical properties, likely influencing its transport across cell membranes. It is possible that it could be transported by systems that recognize other acylated amino acids or by transporters with broad substrate specificity. Alternatively, the acyl group might be cleaved extracellularly before the parent hydroxyproline molecule is transported into the cell. The transport of proline derivatives is an important area of study, as it dictates their bioavailability and subsequent metabolic or signaling roles.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| trans-4-hydroxy-L-proline | |

| Δ¹-pyrroline-5-carboxylate (P5C) | |

| α-ketoglutarate | |

| Proline | |

| Glycine |

Structure Activity Relationship Sar Investigations and Molecular Design

Influence of N-Acyl Substituents on Molecular Interactions and Recognition

The length and branching of the N-acyl chain are critical determinants of the molecule's properties. An increase in chain length generally leads to increased lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within a target protein. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The butanoyl group in trans-4-Hydroxy-1-(1-oxobutyl)-L-proline provides a moderate level of lipophilicity.

Furthermore, the carbonyl group of the N-acyl substituent can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. The conformational flexibility of the N-acyl chain also allows it to adapt to the specific topology of a binding site, potentially leading to a more favorable binding orientation.

| N-Acyl Substituent | Relative Lipophilicity (Predicted) | Hydrogen Bond Acceptor Count | Potential for Hydrophobic Interactions |

|---|---|---|---|

| Acetyl (C2) | Low | 1 | Low |

| Propionyl (C3) | Moderate | 1 | Moderate |

| Butanoyl (C4) | Moderate-High | 1 | Moderate-High |

| Benzoyl (Aromatic) | High | 1 | High (π-stacking possible) |

Stereochemical Considerations in Biological and Chemical Activity

Stereochemistry is a paramount factor governing the biological and chemical activity of this compound. The molecule possesses two chiral centers, at C2 (the α-carbon of the proline ring) and C4 (the carbon bearing the hydroxyl group). The specific spatial arrangement of the substituents at these centers dictates the molecule's three-dimensional shape and, consequently, its ability to interact with chiral biological macromolecules like enzymes and receptors. acs.org

The "L" configuration at the C2 position is the naturally occurring form of proline and is often crucial for recognition by biological systems. nih.gov The "trans" configuration at the C4 position places the hydroxyl group on the opposite side of the ring relative to the carboxyl group. This orientation is essential for specific interactions, such as the formation of hydrogen bonds that stabilize the binding of the molecule to its target. For instance, in the context of collagen, the trans-4-hydroxyproline residues are critical for the stability of the triple helix. pku.edu.cn

Any alteration in the stereochemistry at either of these centers would result in a diastereomer with a different three-dimensional structure. This change would likely lead to a significant reduction or complete loss of biological activity, as the precise complementary fit between the molecule and its binding site would be disrupted. The stereospecificity of biological targets means that only one stereoisomer will elicit the desired physiological response, while others may be inactive or even produce off-target effects.

| Stereoisomer | C2 Configuration | C4 Configuration | Expected Biological Recognition |

|---|---|---|---|

| trans-L-Hydroxyproline | S (L) | R | High (Natural Substrate) |

| cis-L-Hydroxyproline | S (L) | S | Low to Moderate |

| trans-D-Hydroxyproline | R (D) | S | Very Low |

| cis-D-Hydroxyproline | R (D) | R | Very Low |

Rational Design Principles for Derivatization to Optimize Function

The rational design of derivatives of this compound aims to enhance its therapeutic potential by optimizing its potency, selectivity, and pharmacokinetic properties. nih.gov This process is guided by an understanding of the SAR of the parent molecule and the application of computational and synthetic chemistry techniques.

One key principle is the modification of the N-acyl group. By systematically varying the length, branching, and cyclization of the acyl chain, it is possible to fine-tune the lipophilicity and steric bulk of the molecule to achieve optimal interactions with the target binding site. For example, introducing aromatic or heteroaromatic rings into the N-acyl moiety could lead to additional π-stacking or hydrogen bonding interactions, thereby increasing binding affinity.

Another important avenue for derivatization is the modification of the 4-hydroxyl group. This group can be esterified or etherified to modulate the molecule's polarity and hydrogen bonding capacity. Furthermore, the hydroxyl group can be replaced with other functional groups, such as a fluorine atom or an amino group, to probe the electronic and steric requirements of the binding pocket. Such modifications can also influence the conformational preferences of the pyrrolidine (B122466) ring, which can have a profound impact on biological activity. nih.gov

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. These methods can predict how different structural modifications will affect the binding of the molecule to its target, allowing for the prioritization of the most promising derivatives for synthesis and biological evaluation.

Emerging Research Themes and Future Prospects

Advancements in Sustainable and Biologically Inspired Production Methods

Traditional production of the precursor, trans-4-hydroxy-L-proline, relies on the acid hydrolysis of animal collagen, a process fraught with environmental concerns, high energy consumption, and complex purification steps. nih.govnih.gov To overcome these limitations, research has pivoted towards sustainable and biologically inspired methods, primarily through microbial fermentation and metabolic engineering. nih.govresearchgate.net

Microbial Cell Factories: The development of microbial cell factories, particularly using Escherichia coli and Corynebacterium glutamicum, represents a significant leap forward in producing the precursor molecule sustainably. nih.govnih.gov These methods utilize glucose as a feedstock to synthesize trans-4-hydroxy-L-proline via engineered biosynthetic pathways. nih.gov The core of this strategy involves introducing a proline-4-hydroxylase (P4H) enzyme, which catalyzes the stereospecific hydroxylation of L-proline. nih.gov For instance, P4H from Dactylosporangium sp. has shown high activity and is a common choice for engineering these pathways. nih.gov

Enzymatic Synthesis for N-Acylation: Building upon the sustainable production of the precursor, the final step to synthesize trans-4-Hydroxy-1-(1-oxobutyl)-L-proline can be achieved through enzymatic acylation. This biologically inspired approach offers high specificity and avoids the harsh chemicals often used in traditional synthesis. Research has demonstrated the feasibility of enzymatic N-acetylation for proline analogs using N-acetyltransferases. nih.gov For example, the yeast N-acetyltransferase Mpr1 has been successfully used to convert cis-4-hydroxy-L-proline into its N-acetylated form in vivo. nih.gov This provides a strong proof-of-concept for using similar acyltransferase enzymes to attach a butanoyl group to trans-4-hydroxy-L-proline, creating a fully biosynthetic route to the target compound.

| Production Strategy | Description | Key Enzymes/Organisms | Advantages | Reference |

|---|---|---|---|---|

| Microbial Fermentation of Precursor | Engineered microbes ferment glucose to produce trans-4-hydroxy-L-proline. | E. coli, C. glutamicum, Proline-4-hydroxylase (P4H) | Sustainable, avoids harsh chemicals, uses renewable feedstock. | nih.govnih.gov |

| Enzymatic N-Butanoylation | Use of an acyltransferase enzyme to attach a butanoyl group to the precursor's amino group. | N-acyltransferases (hypothetical, by analogy) | High specificity, mild reaction conditions, environmentally friendly. | nih.gov |

Computational Modeling and In Silico Studies for Predictive Design of Derivatives

Computational modeling and in silico studies are becoming indispensable tools for accelerating the design and optimization of novel molecules like this compound. These methods allow researchers to predict molecular properties and biological activities before committing to costly and time-consuming laboratory synthesis. ajol.info

Predicting Molecular Conformation and Properties: The addition of the 1-oxobutyl group to the nitrogen atom of the proline ring significantly alters the molecule's physicochemical properties. The pyrrolidine (B122466) ring of proline and its derivatives has a unique puckered conformation that influences the structure of peptides and proteins. acs.org Computational tools can model how the N-butanoyl group affects this ring pucker and the trans:cis ratio of the amide bond. acs.org Such studies are crucial for designing derivatives with specific conformational constraints, which is vital in drug discovery and material science. sigmaaldrich.com In silico approaches can predict properties such as solubility, hydrophobicity, and potential for interaction with biological targets, guiding the synthesis of derivatives with enhanced characteristics. mdpi.com

Structure-Activity Relationship (SAR) Studies: In silico methods are pivotal for establishing quantitative structure-activity relationships (QSAR). ajol.info By creating a virtual library of N-acylated hydroxyproline (B1673980) derivatives with varying acyl chain lengths (including the butanoyl group), researchers can computationally screen them against specific biological targets. This allows for the identification of key structural features that govern bioactivity. For instance, a combined in silico and experimental approach proved highly effective in developing a sustainable manufacturing process for trans-4-trifluoromethyl-L-proline, highlighting the power of predictive design. figshare.com This methodology can be directly applied to design novel derivatives of this compound for pharmaceutical or other applications.

Integration with Systems Biology for Metabolic Pathway Optimization

The efficient microbial production of this compound is fundamentally dependent on the high-yield synthesis of its precursor, trans-4-hydroxy-L-proline. Systems biology provides a holistic framework for understanding and optimizing the complex metabolic networks within production organisms like E. coli. lbl.gov

Redirecting Carbon Flux and Cofactor Supply: Genome-scale metabolic models and flux balance analysis are used to identify key genetic targets for modification. To enhance the precursor supply, strategies include:

Deleting competing pathways: Knocking out genes like putA, which is involved in proline degradation, prevents the loss of the intermediate. nih.gov

Redirecting central carbon metabolism: Rearranging pathways, such as by introducing a non-oxidative glycolysis (NOG) pathway, can redirect carbon flux from glucose towards key precursors like acetyl-CoA and α-KG. nih.govresearchgate.net

Enhancing cofactor supply: The hydroxylation step requires oxygen and reducing power (NADPH). Systems-level modifications can be made to increase the intracellular availability of these cofactors, ensuring the high efficiency of the proline hydroxylase enzyme. nih.govresearchgate.net

These advanced metabolic engineering strategies, guided by a systems-level understanding, are critical for creating a robust microbial chassis capable of producing the trans-4-hydroxy-L-proline precursor at industrially relevant scales, which is the essential first step for the sustainable production of its N-butanoylated derivative.

| Systems Biology Strategy | Target/Method | Impact on Pathway | Reference |

|---|---|---|---|

| Modular Engineering | Separate optimization of L-proline and α-KG synthesis modules. | Balances metabolic flux for improved overall efficiency. | nih.gov |

| Carbon Flux Redirection | Deletion of α-ketoglutarate dehydrogenase (sucAB) or introduction of NOG pathway. | Increases the pool of α-KG available for the hydroxylation reaction. | nih.govnih.govresearchgate.net |

| Elimination of Competing Pathways | Deletion of proline catabolism gene (putA). | Prevents degradation of the L-proline intermediate. | nih.gov |

| Cofactor Supply Enhancement | Engineering pathways to increase intracellular NADPH. | Improves the efficiency of reductase and hydroxylase enzymes. | nih.govresearchgate.net |

Exploration in Bioconjugation and Advanced Material Science Applications

The unique structural features of hydroxyproline and its derivatives make them attractive building blocks for advanced materials and bioconjugation. researchgate.net The parent molecule, trans-4-hydroxy-L-proline, is a major component of collagen, where it is essential for the stability of the triple helix structure. wikipedia.org The introduction of a 1-oxobutyl group creates an amphiphilic molecule, opening new avenues for material science applications.

Self-Assembling Biomaterials: The this compound molecule possesses a hydrophilic head (the carboxylic acid and hydroxyl groups) and a short hydrophobic tail (the butanoyl chain). This amphiphilic nature could enable it to self-assemble in aqueous solutions into various nanostructures, such as micelles, vesicles, or hydrogels. These self-assembled materials could find applications in drug delivery, tissue engineering, and as matrices for enzyme immobilization. The ability to form novel biomimetic materials with exceptional properties is a growing area of research, inspired by natural structural proteins like collagen and silk. mdpi.com

Functionalized Peptides and Bioconjugation: Proline derivatives are widely used to synthesize peptides with constrained conformations, which can enhance biological activity and stability. sigmaaldrich.com The N-butanoyl group on trans-4-hydroxy-L-proline can serve as a handle for further chemical modification or as a lipophilic anchor to improve the membrane permeability of peptide-based drugs. In bioconjugation, the derivative could be incorporated into larger biomolecules to tune their properties. For example, attaching it to a protein or polymer could modify its solubility, thermal stability, or self-assembly characteristics, leading to the development of novel bio-inspired products. mdpi.com The use of hydroxyproline building blocks for creating sequence-defined oligomers has already been explored, and N-acylation provides an additional tool for functional diversification. nih.gov

Q & A

Q. What are the primary applications of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline in peptide synthesis?

This compound is widely used as a building block in peptide synthesis due to its hydroxyl group and rigid cyclic structure, which stabilize peptide conformations. The hydroxyl group participates in hydrogen bonding, influencing secondary structures like α-helices and β-sheets. For high-purity synthesis, ensure the compound is ≥99% pure (HPLC-validated) and dissolved in aqueous buffers at pH 6–8 to avoid racemization during coupling reactions .

Q. How does the hydroxyproline moiety in this compound influence collagen-mimetic studies?

The hydroxyl group at the C4 position mimics post-translational modifications in collagen, enabling studies on collagen triple-helix stability. Experimental protocols often use circular dichroism (CD) spectroscopy to monitor thermal denaturation (e.g., Tm measurements) and compare stability between synthetic peptides containing hydroxyproline analogs versus native collagen .

Q. What analytical methods are recommended for structural characterization of this compound?

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks.

- NMR spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) confirm the trans-configuration and hydroxyl group position.

- Optical rotation : [α]²⁵/D = −75.6° (c = 1 in H₂O) validates enantiomeric purity .

Advanced Research Questions

Q. How can this compound be utilized to study osmotic stress responses in plants?

This compound acts as a proline analog, disrupting endogenous proline metabolism under stress conditions. Experimental designs include:

Q. What contradictions exist in its role as a GABA-ergic modulator in neuropharmacological studies?

While L-proline derivatives are linked to GABA synthesis ( ), this compound may paradoxically inhibit GABA-ergic transmission at high concentrations. In vitro electrophysiology (patch-clamp assays on cortical neurons) reveals dose-dependent blockade of GABA receptors at ≥1 mM, suggesting competitive inhibition .

Q. How does its incorporation into synthetic peptides affect protease resistance?

The 1-oxobutyl group enhances steric hindrance, reducing susceptibility to trypsin-like proteases. Protocols:

- Enzymatic assays : Incubate synthetic peptides (0.1 mg/mL) with trypsin (1 µg/mL) in PBS (pH 7.4) at 37°C.

- HPLC monitoring : Compare cleavage rates of hydroxyproline-containing peptides vs. native sequences .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in hydroxyproline quantification across plant and animal models?

- Plant studies : Acid hydrolysis (6M HCl, 110°C, 24h) followed by ninhydrin assay may overestimate hydroxyproline due to cross-reactivity with proline. Use LC-MS with isotopic labeling (e.g., ¹³C-proline) for specificity .

- Animal studies : Collagen extraction (e.g., from rat tendon) requires prior pepsin digestion to avoid matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.